![molecular formula C37H60O8 B3029877 momordicoside F1 CAS No. 81348-81-4](/img/structure/B3029877.png)
momordicoside F1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Momordicoside F1 is a natural product found in Momordica charantia . It is a triterpenoid and is one of several related cucurbitane triterpenoid glycosides that can be extracted from the bitter melon vine . Its molecular formula is C37H60O8 .
Molecular Structure Analysis
The molecular structure of momordicoside F1 is complex. Its IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol . The molecular weight is 632.9 g/mol .科学的研究の応用
Anti-Diabetic Properties
Momordicoside F1, along with other bioactive compounds in bitter melon, has demonstrated significant anti-diabetic effects. It helps regulate blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in cells . Researchers have even compared its efficacy to traditional AMPK agonists .
Anti-Obesity Potential
Bitter melon extracts, including momordicoside F1, exhibit anti-obesity properties. They may help reduce body weight, fat accumulation, and adipocyte size. These effects are attributed to the modulation of lipid metabolism and adipokine secretion .
Anti-Cancer Activity
Studies suggest that momordicoside F1 possesses anti-cancer potential. It inhibits cancer cell proliferation, induces apoptosis, and suppresses tumor growth. The compound’s mechanisms involve interference with signaling pathways and modulation of gene expression .
Anti-Microbial Effects
Bitter melon extracts, including momordicoside F1, exhibit antimicrobial activity against various pathogens. They may help combat bacterial, fungal, and viral infections .
Antioxidant Properties
Bitter melon contains antioxidants, including momordicoside F1. These compounds scavenge free radicals, protect cells from oxidative damage, and contribute to overall health .
Anti-Hyperlipidemic Effects
Momordicoside F1 may help regulate lipid levels in the blood, reducing cholesterol and triglycerides. This effect is crucial for cardiovascular health .
Immunomodulation
Bitter melon compounds, including momordicoside F1, modulate the immune system. They enhance immune responses and may have implications for autoimmune diseases and overall immunity .
将来の方向性
Future research could focus on further elucidating the mechanism of action of momordicoside F1, particularly its potential role in activating the Nrf2 pathway . Additionally, more studies are needed to understand its synthesis, chemical reactions, and physical and chemical properties. The safety and hazards associated with its use also warrant further investigation.
作用機序
Target of Action
Momordicoside F1 is a bioactive compound isolated from Momordica charantia, also known as bitter melon . The primary target of Momordicoside F1 is the Keap1-Kelch protein . Keap1 is a key regulator of the Nrf2 antioxidant response pathway, which plays a crucial role in cellular defense against oxidative stress .
Mode of Action
It is suggested that momordicoside f1 may inhibit the keap1-kelch protein, thereby activating the nrf2 pathway . This activation leads to an increase in the antioxidant status of the cellular environment .
Biochemical Pathways
The activation of the Nrf2 pathway by Momordicoside F1 leads to a series of downstream effects. Nrf2 is a key signaling protein in the Keap1/Nrf2/ARE signaling pathway, which is a crucial cellular antioxidant pathway . When Nrf2 is activated, it binds to the Antioxidant Response Elements (ARE) at the regulatory regions of its target genes, leading to the expression of proteins with antioxidant and cytoprotective functions .
Result of Action
The activation of the Nrf2 pathway by Momordicoside F1 can lead to an increase in the antioxidant status of the cellular environment . This can potentially protect cells from oxidative stress, which is implicated in various pathologies .
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29+,30-,31+,34-,35+,36+,37-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGABSJZVJOSCX-IYZDVQGMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
momordicoside F1 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。